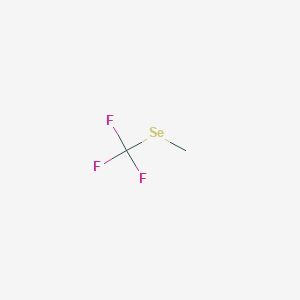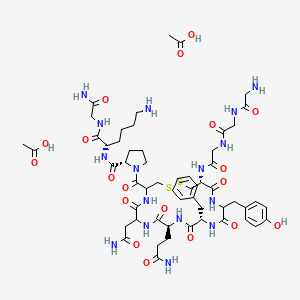
H-Gly-Gly-Gly-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.2CH3CO2H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Gly-Gly-Gly-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.2CH3CO2H is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds. This particular peptide contains a sequence of amino acids including glycine, cysteine, tyrosine, phenylalanine, glutamine, asparagine, proline, and lysine. The presence of acetic acid (CH3CO2H) indicates that the peptide is in its acetate salt form, which is often used to enhance its stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to a solid resin support.
Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid in the sequence is coupled to it using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin support using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for achieving high yields and purity. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
化学反应分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to the formation of a cyclic peptide.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) can be used during synthesis.
Major Products
Oxidation: Formation of disulfide-bonded cyclic peptides.
Reduction: Regeneration of free thiol groups in cysteine residues.
Substitution: Modified peptides with altered properties.
科学研究应用
Chemistry
Peptide Synthesis: The compound serves as a model peptide for studying peptide synthesis techniques and optimizing reaction conditions.
Catalysis: Peptides can act as catalysts in various chemical reactions, including asymmetric synthesis.
Biology
Protein-Protein Interactions: The peptide can be used to study interactions between proteins and peptides, providing insights into biological processes.
Enzyme Inhibition: Peptides can act as inhibitors of enzymes, making them valuable tools for studying enzyme function and regulation.
Medicine
Drug Development: Peptides are explored as potential therapeutic agents for various diseases, including cancer, diabetes, and infectious diseases.
Diagnostics: Peptides can be used in diagnostic assays to detect specific biomarkers.
Industry
Biotechnology: Peptides are used in the development of biotechnological products, including biosensors and bioactive materials.
Cosmetics: Peptides are incorporated into cosmetic formulations for their potential anti-aging and skin-repairing properties.
作用机制
The mechanism of action of the peptide depends on its specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and proteins. The interaction may involve binding to the active site of an enzyme, blocking a receptor, or disrupting protein-protein interactions. The pathways involved can vary widely depending on the biological context and the specific peptide sequence.
相似化合物的比较
Similar Compounds
H-Gly-Gly-Gly-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2: A similar peptide without the acetate salt form.
H-Gly-Gly-Gly-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Lys-Gly-OH: A similar peptide with a carboxyl group at the C-terminus instead of an amide group.
Uniqueness
Acetate Salt Form: The presence of acetic acid enhances the stability and solubility of the peptide.
Specific Sequence: The unique sequence of amino acids in the peptide determines its specific interactions and functions.
H-Gly-Gly-Gly-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.2CH3CO2H , covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C56H82N16O19S2 |
|---|---|
分子量 |
1347.5 g/mol |
IUPAC 名称 |
acetic acid;(2S)-1-[(10S,13S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34?,35?,36-,37?,38-;;/m0../s1 |
InChI 键 |
WNFVFDPQEHRNTC-MTNJPQTASA-N |
手性 SMILES |
CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
规范 SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



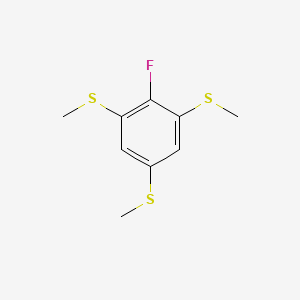
![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)
![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
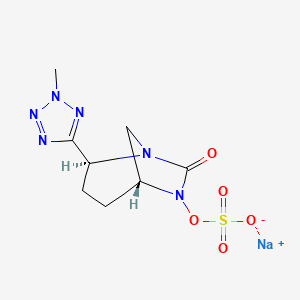
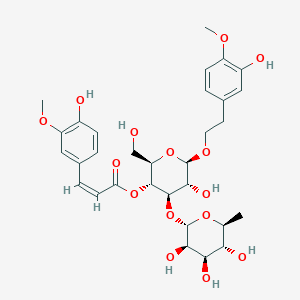
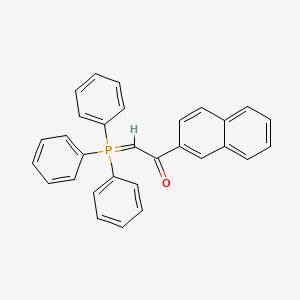
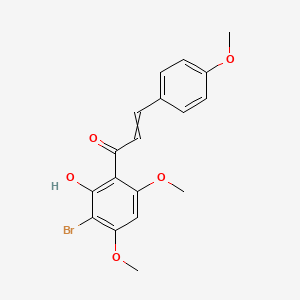
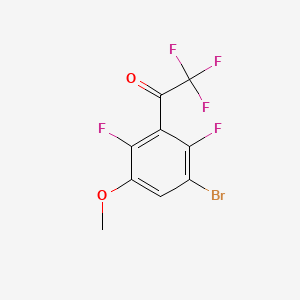
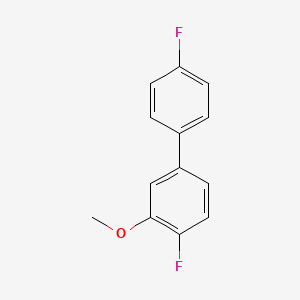

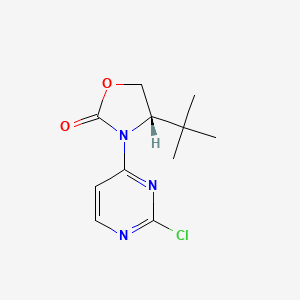
![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)
